molecular formula C19H20N2O2 B2525738 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide CAS No. 955218-73-2

2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide

Cat. No.: B2525738
CAS No.: 955218-73-2
M. Wt: 308.381
InChI Key: CMHILJYZKSNBNB-UHFFFAOYSA-N
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Description

2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide is a complex organic compound featuring a benzamide core with a pyrrolidinone substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids. This is followed by amidation with aliphatic amines to yield the desired benzamide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the carbonyl group in the pyrrolidinone ring.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: The compound’s potential pharmacological properties could be explored for developing new drugs.

    Industry: It may find applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways and produce various effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidinone ring and exhibit similar biological activities.

    Benzamide derivatives: Compounds with a benzamide core often have pharmacological properties.

Uniqueness

What sets 2-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide apart is its combination of a benzamide core with a pyrrolidinone substituent. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

2-methyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-7-5-6-10-17(14)19(23)20-12-15-11-18(22)21(13-15)16-8-3-2-4-9-16/h2-10,15H,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHILJYZKSNBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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